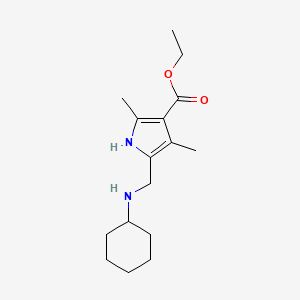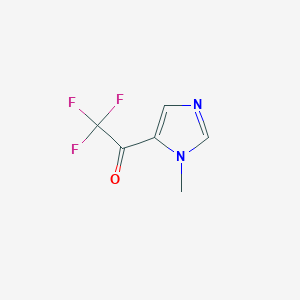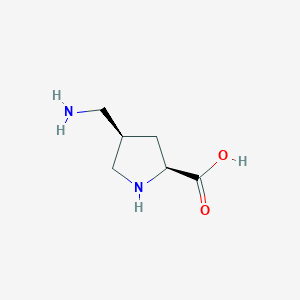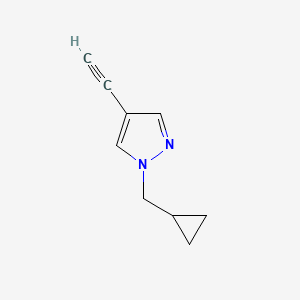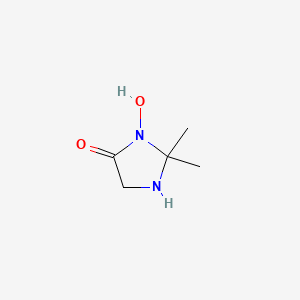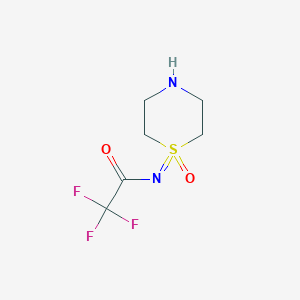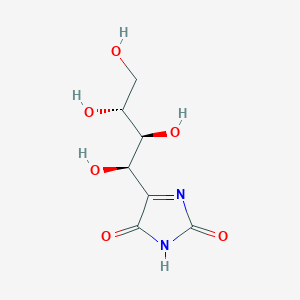
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is a heterocyclic compound with the molecular formula C7H10N2O6 This compound is known for its unique structure, which includes a tetrahydroxybutyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione typically involves the reaction of 2-ethoxyacrylamide with D-glucosamine under weak acidic conditions to form an intermediate. This intermediate is then treated with a base to yield the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit sphingosine-1-phosphate lyase, an enzyme involved in sphingolipid metabolism . This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-4-tetrahydroxybutyl imidazole (THI): Similar in structure and known for its enzyme inhibition properties.
4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]piperidine-2,6-dione: Another compound with a tetrahydroxybutyl group, but attached to a piperidine ring instead of an imidazole ring.
Uniqueness
4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is unique due to its specific stereochemistry and the presence of both an imidazole ring and a tetrahydroxybutyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C7H10N2O6 |
|---|---|
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]imidazole-2,4-dione |
InChI |
InChI=1S/C7H10N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2,4-5,10-13H,1H2,(H,9,14,15)/t2-,4-,5-/m1/s1 |
Clé InChI |
VEHCJAZHAZFYQN-WITFEUSKSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C1=NC(=O)NC1=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C1=NC(=O)NC1=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


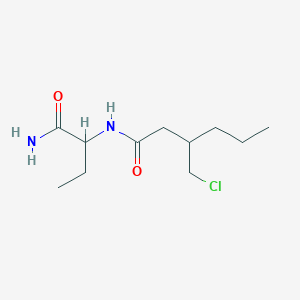
![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
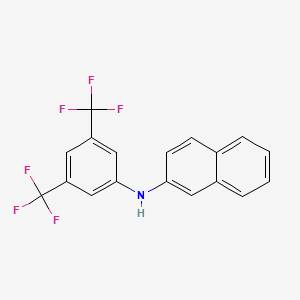
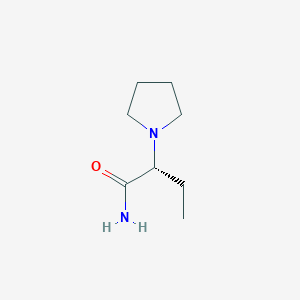
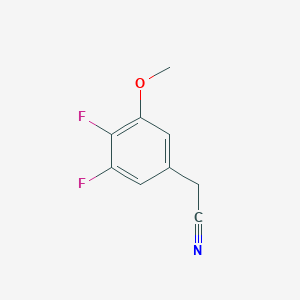
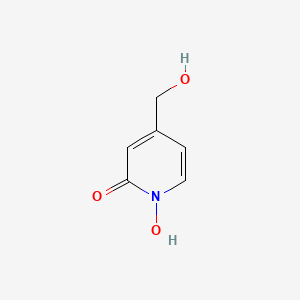
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
